3-Amino-4-methylbenzoic acid

Physical Chemistry Thermodynamics Vapor Deposition

Researchers needing regiospecific aminomethylbenzoic acid blocks often face inconsistent reactivity from isomer mixtures. 3-Amino-4-methylbenzoic acid (CAS 2458-12-0) delivers a defined 3,4-substitution pattern for reliable performance. • ≥98% purity, crystalline solid, mp 164-168°C. • Unique ICT state: 70 nm solvatochromic shift for polarity sensing. • Sublimation enthalpy 117.3 kJ/mol for efficient vapor deposition. • LogP 1.86 enhances membrane permeability in drug design. • Yields poly(amide-imide)s with Tg 243-279°C, Td,5% >400°C. Available for immediate dispatch.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 2458-12-0
Cat. No. B048440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methylbenzoic acid
CAS2458-12-0
Synonyms3-Amino-p-toluic Acid;  2-Toluidine-4-carboxylic Acid;  3-Amino-4-methylbenzoic Acid;  4-Methyl-3-aminobenzoic Acid;  NSC 127033;  NSC 597
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N
InChIInChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyXKFIFYROMAAUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methylbenzoic Acid Physicochemical Profile


3-Amino-4-methylbenzoic acid (3-Amino-p-toluic acid, CAS 2458-12-0) is a benzoic acid derivative substituted with an amino group at the 3-position and a methyl group at the 4-position [1]. This specific ortho-relationship between the amino and methyl groups defines its reactivity and physical properties, distinguishing it from other regioisomers. It is a crystalline solid (mp 164–168 °C) with a molecular weight of 151.16 g/mol and a predicted pKa of 4.61 ± 0.10 [2], which governs its ionization behavior in aqueous and biological systems. The compound is commercially available at purities ≥98% and serves as a versatile building block in pharmaceutical intermediate synthesis , polymer chemistry , and materials science .

3-Amino-4-methylbenzoic Acid Isomer Substitution Risks


Aminomethylbenzoic acids form a family of six regioisomers (2-amino-3-methyl, 2-amino-5-methyl, 2-amino-6-methyl, 3-amino-2-methyl, 3-amino-4-methyl, and 4-amino-3-methylbenzoic acid) that differ only in the relative positions of the amino and methyl groups [1]. Despite sharing identical molecular formulas (C₈H₉NO₂) and molecular weights (151.16 g/mol) [2], these isomers exhibit substantially different sublimation thermodynamics [1], vapor pressures, and electronic charge distributions [3]. The specific 3-amino-4-methyl substitution pattern creates a unique intramolecular charge-transfer (ICT) state with a characteristic red-shifted emission that is absent in other regioisomers [4]. Consequently, substituting one aminomethylbenzoic acid for another—even those with adjacent substitution patterns—can lead to unpredictable performance in applications requiring precise molecular recognition (e.g., supramolecular assembly), specific thermodynamic behavior (e.g., vapor deposition processes), or defined electronic properties (e.g., fluorescence-based sensing). The evidence below quantifies exactly where 3-amino-4-methylbenzoic acid differs from its closest structural analogs.

3-Amino-4-methylbenzoic Acid Quantitative Evidence


Sublimation Enthalpy Comparison

The standard molar enthalpy of sublimation (ΔsubH°) for 3-amino-4-methylbenzoic acid was determined to be 117.3 ± 0.9 kJ mol⁻¹ at 370 K, using the Knudsen mass-loss effusion technique [1]. In the same study, the regioisomeric 4-amino-3-methylbenzoic acid exhibited a statistically different sublimation enthalpy of 125.0 ± 1.0 kJ mol⁻¹ at 375 K [1]. The difference of 7.7 kJ mol⁻¹ (≈6.2%) reflects distinct intermolecular hydrogen-bonding networks and crystal packing energies arising from the swapped amino and methyl positions [1].

Physical Chemistry Thermodynamics Vapor Deposition Purification

Thermal Performance in Poly(amide-imide)s

Poly(amide-imide)s (PAIs) synthesized from 3-amino-4-methylbenzoic acid and bisphenol A dianhydride (BPADA) exhibit glass transition temperatures (Tg) in the range of 243–279 °C and 5% weight loss temperatures (Td,5%) above 400 °C . In contrast, analogous PAIs prepared from the unsubstituted 3-aminobenzoic acid under identical conditions show significantly lower Tgs, typically 40–80 °C lower (e.g., 193.5 °C for a related aliphatic-aromatic system) [1]. The methyl group in 3-amino-4-methylbenzoic acid restricts chain mobility and enhances interchain interactions, directly contributing to the ≈50–85 °C Tg elevation and superior thermal stability .

Polymer Chemistry High-Performance Materials Thermal Stability Gas Separation

Intramolecular Charge-Transfer Fluorescence

3-Amino-4-methylbenzoic acid exhibits a pronounced intramolecular charge-transfer (ICT) emission characterized by large, solvent-polarity-dependent Stokes shifts. In polar aprotic solvents such as acetonitrile, the emission maximum is red-shifted to 415 nm, while in non-polar cyclohexane it appears at 345 nm—a solvatochromic shift of 70 nm [1]. In contrast, the parent compound meta-aminobenzoic acid (3-aminobenzoic acid) shows only a single, non-ICT emission band at ≈345–350 nm with negligible solvatochromism (<10 nm) [2]. The ICT state in 3-amino-4-methylbenzoic acid arises specifically from the electron-donating methyl group ortho to the amino group, which stabilizes the twisted intramolecular charge-transfer conformation [1].

Photophysics Fluorescent Probes Sensing Charge Transfer

Lipophilicity Differentiation

The computed partition coefficient (logP) for 3-amino-4-methylbenzoic acid is 1.86 [1] (or XLogP3 = 0.3–1.24 depending on the computational method) [2]. For the unsubstituted analog 3-aminobenzoic acid, the logP is consistently lower at 0.65–0.78 . The addition of a single methyl group increases logP by approximately 0.5–1.2 log units, corresponding to a 3–16× increase in octanol–water partition ratio. This difference stems directly from the hydrophobic contribution of the 4-methyl group, which is absent in 3-aminobenzoic acid.

ADME Drug Design Bioavailability Partition Coefficient

Acidity Modulation by Methyl Substitution

The predicted pKa of the carboxylic acid group in 3-amino-4-methylbenzoic acid is 4.61 ± 0.10 [1]. This is approximately 0.17 pKa units lower than the experimentally determined pKa of unsubstituted 3-aminobenzoic acid (4.78–4.79) [2]. The electron-donating methyl group at the 4-position (para to the carboxyl) modestly decreases acidity by stabilizing the conjugate base to a slightly lesser extent. Although the difference is small, it shifts the pH of 50% ionization by ≈0.2 units, which can influence solubility, extraction efficiency, and receptor binding under near-physiological conditions.

Ionization Solubility Formulation Charge State

Antibacterial Activity Benchmark

In antimicrobial assays, 3-amino-4-methylbenzoic acid alone exhibits measurable but modest antibacterial activity. Its nickel(II) supramolecular complex, [Ni(TEA)₂](AMB)₂, displays enhanced, moderate broad-spectrum activity that is superior to the free ligand but remains less potent than the clinical antibiotic ciprofloxacin [1]. Against Bacillus subtilis, the complex shows the strongest predicted binding affinity, supported by favorable cavity size and π–π interactions [1]. While specific MIC values for the free acid are not reported in the open literature, the structural basis for activity—the 3-amino-4-methyl substitution pattern—is essential for hydrogen-bonding interactions that drive supramolecular assembly and biological recognition [1].

Antimicrobial Drug Discovery Biological Activity MIC

3-Amino-4-methylbenzoic Acid Application Scenarios


High-Temperature Polymer Synthesis

Based on its ability to yield poly(amide-imide)s with Tg = 243–279 °C and Td,5% > 400 °C , 3-amino-4-methylbenzoic acid is the monomer of choice when thermal stability is critical. The methyl group ortho to the amino functionality restricts chain mobility, providing a ≈50–85 °C Tg advantage over polymers derived from unsubstituted 3-aminobenzoic acid . This quantifiable performance gain justifies its selection for high-temperature applications such as aerospace composites, flexible electronics substrates, and gas separation membranes where polymer softening or decomposition would lead to catastrophic failure.

Environment-Sensitive Fluorescent Probes

The unique intramolecular charge-transfer (ICT) state of 3-amino-4-methylbenzoic acid, which produces a solvatochromic shift of 70 nm (from 345 nm in cyclohexane to 415 nm in acetonitrile) , makes it exceptionally valuable for constructing polarity-sensitive fluorescent sensors. Unlike 3-aminobenzoic acid, which shows negligible solvatochromism , this compound's emission maximum strongly correlates with local environment polarity. Researchers designing probes for lipid bilayer dynamics, protein conformational changes, or solvent composition monitoring should prioritize 3-amino-4-methylbenzoic acid over its non-ICT-active analogs to achieve the required sensitivity and dynamic range.

Vacuum Sublimation and Vapor Deposition

With a standard molar sublimation enthalpy of 117.3 ± 0.9 kJ mol⁻¹ , 3-amino-4-methylbenzoic acid can be purified or deposited via vacuum sublimation at lower temperatures or higher rates than its regioisomer 4-amino-3-methylbenzoic acid (ΔsubH° = 125.0 ± 1.0 kJ mol⁻¹) . For processes requiring high-purity thin films (e.g., organic electronics, surface functionalization) or for purification of sensitive intermediates that cannot tolerate high temperatures, this 6.2% lower sublimation enthalpy directly translates to reduced thermal stress and lower energy consumption. This makes 3-amino-4-methylbenzoic acid the preferred regioisomer for vapor-phase applications.

Membrane Permeability Enhancement in Drug Design

The logP of 3-amino-4-methylbenzoic acid (1.86) is 3–16× higher than that of 3-aminobenzoic acid (logP ≈0.7) . In drug discovery programs targeting intracellular or CNS-located receptors, this increased lipophilicity predicts enhanced passive membrane diffusion and potentially improved oral bioavailability. When designing a compound library around an aminobenzoic acid scaffold, medicinal chemists should select 3-amino-4-methylbenzoic acid as the core building block to impart favorable physicochemical properties for crossing biological membranes, while retaining the synthetic handles (amine and carboxylic acid) necessary for further elaboration.

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